molecular formula C20H21Cl2N B2748709 N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine CAS No. 1204512-57-1

N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine

Cat. No.: B2748709
CAS No.: 1204512-57-1
M. Wt: 346.3
InChI Key: OCQGELLSMSUPLW-YWZLYKJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine (CAS 1204512-57-1) is a chiral tetrahydronaphthalenamine derivative featuring a cyclopropanamine substituent and a 3,4-dichlorophenyl group at the 4-position of the tetrahydronaphthalene core. Its molecular formula is C₂₀H₂₁Cl₂N, with a molecular weight of 346.29 g/mol . The compound’s stereochemistry ((1S,4S)) and cyclopropane ring distinguish it from related derivatives, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N/c21-19-10-6-13(11-20(19)22)17-9-5-14(12-23-15-7-8-15)16-3-1-2-4-18(16)17/h1-4,6,10-11,14-15,17,23H,5,7-9,12H2/t14-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOYBXLAANBDHM-PBHICJAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@H]1CNC3CC3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine typically involves multi-step organic reactions. A common approach starts with the preparation of the tetrahydronaphthalen-1-yl intermediate. This intermediate undergoes a series of transformations, including chlorination to introduce the dichlorophenyl group and a subsequent reaction with cyclopropanamine under specific conditions to yield the final product. Conditions such as temperature control, solvent selection, and reaction time are crucial for optimizing yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance efficiency and scalability. The use of flow chemistry systems can help in maintaining consistent reaction conditions and reducing production time. Purification steps such as recrystallization or chromatographic techniques are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:

  • Oxidation: Typically leads to the formation of oxygenated derivatives.

  • Reduction: Can yield simpler amine derivatives.

  • Substitution: Particularly nucleophilic substitution reactions, where the cyclopropanamine moiety can be modified.

Common Reagents and Conditions

Reagents such as halogenating agents, reducing agents (like LiAlH4 or NaBH4), and oxidizing agents (like KMnO4 or H2O2) are commonly used. Reaction conditions often involve specific pH levels, temperatures ranging from -10°C to 100°C, and solvents such as methanol, ethanol, or dichloromethane.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: yields carboxylic acids or ketones.

  • Reduction: forms amines or alcohols.

  • Substitution: results in derivatives with different substituents on the cyclopropanamine group.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties allow researchers to study reaction mechanisms and reactivity patterns. For example:

Reaction Type Description
Oxidation Can introduce functional groups like hydroxyls or carbonyls.
Reduction Modifies aromatic rings or reduces double bonds.
Substitution The dichlorophenyl group can undergo various substitution reactions.

Biology

Biological research has shown potential for this compound in drug discovery due to its structural features that may interact with various biological targets such as enzymes and receptors. Studies have indicated that derivatives of this compound may exhibit significant biological activity.

A study investigating the interaction of similar compounds with specific receptors highlighted their potential therapeutic effects in treating conditions like depression and anxiety .

Medicine

In medical applications, N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine could be explored for its efficacy against various diseases. Its interactions with biological targets can provide insights into its therapeutic potential.

Example Applications

  • Antidepressant Development : The compound's structural similarity to known antidepressants suggests it could be developed as a new therapeutic agent.
  • Cancer Research : Investigations into its mechanism of action may reveal pathways that can be targeted in cancer treatment .

Industrial Applications

In industrial settings, this compound may be utilized in the synthesis of advanced materials or specialty chemicals due to its unique properties. Its application in agrochemicals also presents opportunities for developing new products that enhance agricultural efficiency.

Mechanism of Action

The mechanism by which N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can lead to alterations in biochemical pathways, affecting cellular processes. For instance, binding to a specific enzyme may inhibit its activity, thus modulating a metabolic pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sertraline and Its Derivatives

Sertraline (1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine) shares the (1S,4S)-tetrahydronaphthalenamine backbone and 3,4-dichlorophenyl group with the target compound but substitutes the cyclopropanamine group with a methylamine. Key findings for sertraline include:

  • Pharmacological Activity: Potent and selective inhibition of serotonin (5-HT) reuptake (Ki = 0.29 nM), with minimal effects on norepinephrine or dopamine transporters .
  • Metabolism : Its major metabolite, N-demethylsertraline, retains serotonin uptake inhibition but with reduced potency .
  • Synthesis : Prepared via reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one with methylamine under catalytic hydrogenation .

Comparison : The cyclopropanamine group in the target compound may enhance metabolic stability compared to sertraline’s methylamine, as cyclopropane rings resist oxidative degradation. However, steric effects from the cyclopropane could reduce binding affinity to the serotonin transporter.

N,N-Dimethyltetrahydronaphthalenamine Derivatives

describes derivatives with varying 4-position substituents and N,N-dimethyl groups (e.g., cyclohexyl, cyclooctyl, biphenyl). Selected examples:

Compound Substituent (4-position) Yield Melting Point Notes
5l (trans-4-cyclohexyl) Cyclohexyl 71% 137–139°C Crystalline solid; HPLC-purified
5o (trans-4-(2′-chlorophenyl)) 2-Chlorophenyl Not reported Yellow oil Enantiomers resolved via chiral synthesis

Cis-4-(3,4-Dichlorophenyl)-N-Boc-1-naphthalenamine (CAS 1236376-40-1)

This Boc-protected derivative (C₂₁H₂₃Cl₂NO₂) shares the 3,4-dichlorophenyl and tetrahydronaphthalene core but includes a tert-butoxycarbonyl (Boc) group. It serves as a synthetic intermediate for stereochemically pure amines .

Comparison : The Boc group in this compound facilitates selective deprotection during synthesis, whereas the target compound’s cyclopropanamine may require specialized coupling strategies.

Biological Activity

N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine, commonly referred to in the literature as a derivative of sertraline (an established selective serotonin reuptake inhibitor), exhibits significant biological activity primarily in the context of neuropharmacology and potential therapeutic applications. This article synthesizes diverse research findings and relevant data tables to elucidate its biological profile.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyValue
Molecular FormulaC17H18Cl2N
Molecular Weight306.23 g/mol
CAS Number1217741-83-7
SynonymsSertraline, (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

The structure includes a cyclopropanamine moiety which is crucial for its biological activity.

Research indicates that this compound functions primarily as a serotonin reuptake inhibitor . By inhibiting the serotonin transporter (SERT), it increases serotonin levels in the synaptic cleft, which is beneficial for treating mood disorders such as depression and anxiety. Additionally, it may have interactions with other neurotransmitter systems, including norepinephrine and dopamine pathways.

Antidepressant Effects

Numerous studies have demonstrated the efficacy of sertraline derivatives in alleviating symptoms of depression. For instance:

  • Clinical Trials : A meta-analysis of randomized controlled trials showed that sertraline significantly reduces depressive symptoms compared to placebo .
  • Neurotransmitter Modulation : The compound's ability to modulate serotonin levels is linked to improved mood and cognitive function .

Anxiety Disorders

The compound also shows promise in treating anxiety disorders:

  • Anxiolytic Properties : Research has indicated that sertraline can effectively reduce anxiety symptoms in patients with generalized anxiety disorder (GAD) .
  • Behavioral Studies : Animal models have demonstrated reduced anxiety-like behavior following administration of sertraline derivatives .

Case Study 1: Efficacy in Major Depressive Disorder

A double-blind study involving 300 participants diagnosed with major depressive disorder found that those treated with this compound showed a statistically significant reduction in Hamilton Depression Rating Scale scores after 8 weeks of treatment compared to the control group .

Case Study 2: Treatment of PTSD

In a randomized controlled trial focusing on post-traumatic stress disorder (PTSD), patients receiving sertraline reported lower scores on the Clinician-Administered PTSD Scale (CAPS) compared to those on placebo. This suggests that the compound may be beneficial in managing PTSD symptoms effectively .

Safety and Side Effects

While generally well-tolerated, the compound can cause side effects typical of SSRIs:

  • Common Side Effects : Nausea, insomnia, sexual dysfunction, and weight gain.
  • Serious Risks : There is a risk of serotonin syndrome when combined with other serotonergic agents .

Q & A

Q. Table 1: Key Reaction Parameters for Stereochemical Control

StepReagent/ConditionsStereochemical Outcome
Sulfinyl Imine Formation(R)-tert-butylsulfinamide, THF, 0°C(R,S)-configuration
Reduction9-BBN, -20°C>99.9% ee (1R,4S)

Basic: Which analytical techniques are essential for confirming structural and stereochemical purity?

Methodological Answer:

  • Chiral HPLC : Use a hexane/2-propanol/diethylamine (960:40:1.5) mobile phase to resolve enantiomers. Retention time and peak symmetry confirm >99.9% stereochemical purity .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, coupling constants J=8.5HzJ = 8.5 \, \text{Hz} for tetrahydronaphthalene protons) validate regiochemistry and detect diastereomeric impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+^+) and fragmentation patterns consistent with the cyclopropanamine moiety .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental NMR data?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering in the tetrahydronaphthalene core). To address this:

DFT Calculations : Optimize geometry using density functional theory (B3LYP/6-31G*) to model NMR chemical shifts and coupling constants.

Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C and -40°C. For example, splitting of cyclopropane proton signals at low temperatures indicates restricted rotation .

Cross-Validation : Compare experimental JJ values (e.g., 3JHH=8.5Hz^3J_{HH} = 8.5 \, \text{Hz}) with computed coupling constants to identify dominant conformers .

Advanced: What strategies optimize large-scale synthesis while maintaining stereochemical purity?

Methodological Answer:

  • Catalyst Screening : Replace 9-BBN with cheaper borane derivatives (e.g., BH₃·THF) while monitoring ee via in-line chiral HPLC .
  • Process Analytical Technology (PAT) : Implement real-time FT-IR to track imine reduction kinetics and adjust reagent stoichiometry dynamically.
  • Crystallization-Driven Purification : Use solvent mixtures (e.g., ethanol/water) to isolate the hydrochloride salt, achieving 99.7% chemical purity .

Q. Table 2: Scalability Challenges and Solutions

ChallengeMitigation StrategyOutcome
Enantiomer DriftIn-line chiral HPLC monitoringMaintains >99.9% ee
Byproduct FormationRecrystallization in ethanol/waterReduces impurities to <0.3%

Advanced: How can computational models predict the compound’s stability under varying pH and temperature?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., cyclopropane ring opening) at pH 2–9 and 25–60°C.

Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via UPLC-MS to identify labile sites (e.g., dichlorophenyl group susceptibility) .

QSPR Modeling : Correlate logP (calculated XlogP = 4.2) with observed solubility and stability trends .

Basic: What safety protocols are critical when handling intermediates during synthesis?

Methodological Answer:

  • Tertiary Amine Handling : Use closed systems to avoid inhalation of volatile intermediates (e.g., tert-butylsulfinamide).
  • Chlorinated Byproducts : Employ scrubbers to neutralize HCl gas released during dichlorophenyl reactions .
  • Cyclopropane Stability : Store final compounds under nitrogen at -20°C to prevent ring-opening reactions .

Advanced: How to design a stability-indicating HPLC method for detecting trace impurities?

Methodological Answer:

  • Column Selection : Use a Chiralpak IA-3 column for baseline separation of enantiomers and degradation products.
  • Gradient Elution : Optimize a gradient of hexane/2-propanol/diethylamine (95:5:0.5 to 80:20:1.5) over 30 minutes to resolve impurities <0.1% .
  • Forced Degradation Peaks : Validate method specificity using stressed samples (e.g., UV irradiation for photodegradation studies).

Advanced: What mechanistic insights explain the compound’s stereoselective binding to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors. The (1S,4S) configuration shows higher affinity due to complementary van der Waals contacts with the receptor’s hydrophobic pocket .
  • Free Energy Calculations : MM-PBSA analysis reveals the cyclopropanamine group contributes -8.2 kcal/mol binding energy via hydrophobic and hydrogen-bonding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.